Home > Products > Screening Compounds P64014 > 4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione -

4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Catalog Number: EVT-5084383
CAS Number:
Molecular Formula: C16H14BrNO3
Molecular Weight: 348.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis of 4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is not detailed in the provided papers, similar azatricyclo compounds can be synthesized via Diels-Alder reactions. [] This would likely involve reacting a suitable diene with a substituted maleimide derivative. The presence of the bromophenyl group may necessitate the use of specific reaction conditions or protecting groups to ensure chemoselectivity.

Molecular Structure Analysis

Based on analogous compounds, [] we can predict that 4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione would adopt a complex three-dimensional structure. The tricyclic system likely comprises a six-membered ring in a boat conformation fused to two five-membered rings. The oxygen atom in the 10-oxa bridge would be projected out of the plane. The bromophenyl substituent's orientation and interactions with other parts of the molecule could be further elucidated using techniques like X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The presence of various functional groups in 4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione suggests potential reactivity towards a range of chemical transformations. The imide functionality could undergo hydrolysis or reduction reactions. [] The bromine atom on the phenyl ring could participate in various cross-coupling reactions, allowing for further structural diversification and potential fine-tuning of biological activity.

Compound Description: This compound shares the core tricyclic structure with 4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. The key difference is the absence of the bromine substituent on the phenyl ring. The research primarily focuses on its crystal structure and conformation. []

Relevance: This compound is structurally related to 4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione as they share the same core tricyclic system, including the oxabicyclic ring fused to the pyrrolidine ring. The difference lies in the substitution on the phenyl ring, where the related compound lacks the bromine substituent present in the target compound. []

1-(1H-pyrrole-1 -ylmethyl)- 10-oxa-4-azatricyclo [5.2.1.0(2,6)]dec-8-ene-3,5-dione

Compound Description: This compound serves as a starting material for the synthesis of a series of N-substituted derivatives designed as potential anxiolytics. These derivatives were synthesized to explore structure-activity relationships and optimize anxiolytic activity. []

Relevance: While this compound shares the core tricyclic structure with 4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, it differs in the substituent on the nitrogen atom of the pyrrolidine ring. Instead of a 4-bromophenyl group, this compound has a 1H-pyrrole-1-ylmethyl group. Despite the difference, this compound highlights the use of the shared tricyclic core as a scaffold for exploring biological activity in various derivatives. []

10-(diphenylmethylene)-4-azatricyclo[5.2.1.0(2.6)]dec-8-ene-3,5-dione

Compound Description: This compound serves as a base structure for synthesizing amino derivatives investigated for potential psychotropic and anti-HIV activity. The research explores the impact of different amino substituents on these activities. []

Relevance: Although this compound lacks the oxygen atom in the bicyclic ring present in 4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, it shares a similar tricyclic core with a diphenylmethylene substituent at the bridgehead position. This structural similarity highlights the exploration of diverse functionalities around a similar tricyclic scaffold for potential therapeutic applications. []

1,7,8,9,10-pentamethyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione

Compound Description: This compound is a precursor for a series of thiourea and urea derivatives designed for various pharmacological activities, including potential effects on the central nervous system (CNS), cytotoxicity, anti-HIV activity, and antimicrobial properties. []

Relevance: This compound shares the core azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione structure with 4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. While it lacks the oxygen atom in the bicyclic ring and has a different substitution pattern, it emphasizes the versatility of this core structure in developing diverse compounds with potential biological activities. []

4-hydroxy-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione

Compound Description: This compound, along with 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0(2.6)]dec-8-ene-3,5-dione, was used to synthesize aminoalkanol derivatives investigated for their beta-adrenergic receptor affinity as potential beta-adrenolytics. []

Relevance: This compound shares the core azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione structure with 4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. While lacking the oxygen in the bicyclic ring and having a hydroxyl group instead of a 4-bromophenyl substituent on the nitrogen, it reinforces the significance of this core scaffold in drug discovery efforts targeting different therapeutic areas. []

Compound Description: This class of compounds showed potential as anticancer drugs. These compounds exist as stereoisomers, and a method was developed to separate and determine the concentration of each stereoisomer in aqueous solutions and serum. []

Relevance: These racemic aminoalkanol derivatives, while possessing two phenyl substituents and a carbonyl group at the bridgehead position, highlight the potential of azatricyclo[5.2.1.0(2,6)]decane derivatives as a source of novel anticancer drugs, showcasing the importance of exploring various structural modifications on this core scaffold for diverse biological activities. []

4-(2-methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Compound Description: This compound was identified as a novel Cyclophilin A (CypA) ligand with moderate binding affinity (Kd in the low micromolar range). It was discovered during the screening of chemical libraries using an H/D exchange and mass spectrometry-based assay. This compound represents a potential starting point for developing CypA-targeted diagnostic imaging or therapeutic agents for lung cancer. []

Relevance: This compound shares the entire core structure with 4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. The main differences are the substituents on the phenyl ring: a methoxy and a nitro group instead of a bromine atom. Additionally, the related compound has a methyl group instead of a methyl group at the 7-position on the tricyclic ring. This close structural similarity strengthens the significance of this specific scaffold for biological activity and emphasizes the impact of subtle modifications on target binding and potential therapeutic applications. []

Properties

Product Name

4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

IUPAC Name

2-(4-bromophenyl)-4,7-dimethyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

InChI

InChI=1S/C16H14BrNO3/c1-15-7-8-16(2,21-15)12-11(15)13(19)18(14(12)20)10-5-3-9(17)4-6-10/h3-8,11-12H,1-2H3

InChI Key

NMWFIAYQODQVRM-UHFFFAOYSA-N

SMILES

CC12C=CC(O1)(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Br)C

Canonical SMILES

CC12C=CC(O1)(C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Br)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.